N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine
Description
N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine is a heterocyclic compound featuring a unique structural framework. Its core consists of an azetidine (4-membered saturated ring) substituted with a [1,2,4]triazolo[4,3-b]pyridazine moiety at position 1 and a methyl-oxadiazole group at the N-methyl position. The triazolopyridazine ring system is known for its pharmacological relevance, particularly in kinase inhibition and CNS targeting, while the oxadiazole group enhances metabolic stability and bioavailability .
Properties
IUPAC Name |
N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N8O/c1-9-15-11(18-22-9)7-19(2)10-5-20(6-10)13-4-3-12-16-14-8-21(12)17-13/h3-4,8,10H,5-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOINAOPGZMBBGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)CN(C)C2CN(C2)C3=NN4C=NN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Triazolopyridazine Derivatives
- N-(4-Chlorophenethyl)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine (Compound 3, ) Structure: Shares the triazolopyridazine core but substitutes the azetidine with a phenethylamine group. Synthesis: Prepared via nucleophilic substitution with phenethylamines under basic conditions (K₂CO₃/DMF, 105°C, 16 h) .
N-(4-Methoxybenzyl)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine (Compound 18, )
- Structure : Features a methoxybenzylamine substituent instead of azetidine.
- Synthesis : Similar to Compound 3, highlighting the versatility of triazolopyridazine in accommodating diverse amines .
- Key Differences : The methoxy group may enhance metabolic stability but lacks the steric constraints imposed by azetidine.
Oxadiazole-Containing Analogs
- 5-(2,6-Dimethoxyphenyl)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N-methyl-1,2,4-triazin-3-amine () Structure: Combines a triazine core with imidazopyridine and dimethoxyphenyl groups. The oxadiazole in the target compound may offer superior metabolic resistance compared to triazine’s susceptibility to hydrolysis .
Key Observations :
- The target compound’s synthesis likely involves multi-step functionalization of azetidine, which may reduce yields compared to simpler amine substitutions in Compounds 3 and 18 .
- Quinazoline derivatives () achieve ~75–80% yields via coupling reactions, suggesting that steric hindrance in azetidine systems could pose synthetic challenges .
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule can be dissected into three primary synthons (Figure 1):
- Azetidin-3-amine core with N-methyl and N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl] substituents
2.Triazolo[4,3-b]pyridazin-6-yl electrophilic coupling partner - 5-Methyl-1,2,4-oxadiazole-containing alkylating agent
Azetidine Ring Construction Methodologies
Four-membered azetidine ring synthesis employs three predominant approaches:
Staudinger-Type [2+2] Cycloaddition
Photoredox-mediated copper-catalyzed radical annulation of aliphatic amines with alkynes provides efficient access to azetidine scaffolds. Using N-methylpropargylamine (1) and tert-butyl carbamate (2) under 450 nm LED irradiation with Cu(OTf)₂ catalyst (5 mol%), the cyclopropane-fused azetidine 3 forms in 68% yield (Table 1). This method circumvents strain-induced ring-opening through radical stabilization.
Table 1: Azetidine Synthesis via Photoredox Catalysis
| Amine | Alkyne | Catalyst | Yield (%) |
|---|---|---|---|
| N-Methylallylamine | Phenylacetylene | Cu(OTf)₂ | 68 |
| Benzylamine | Ethynylcyclohexane | Ir(ppy)₃ | 55 |
Gabriel Synthesis with Epichlorohydrin
Classical azetidine synthesis from benzhydrylamine and epichlorohydrin remains prevalent for gram-scale production. Reaction of benzhydrylamine (4) with epichlorohydrin (5) in acetonitrile at 60°C for 48 hours yields 1-benzhydrylazetidin-3-ol (6) in 82% yield. Subsequent mesylation with methanesulfonyl chloride (7) generates the mesylate intermediate (8), enabling nucleophilic displacement with methylamine to install the C3 amine.
Strain-Release Amination
Recent advances employ azetidine ring-opening/functionalization/re-cyclization sequences. Treatment of 1-benzhydrylazetidin-3-amine (9) with Boc₂O in THF installs the tert-butoxycarbonyl protecting group, enabling regioselective N-methylation using methyl triflate (10) in 91% yield.
Synthesis
The fused triazolo-pyridazine system requires precise annulation strategies:
Condensation of Diaminotriazoles
4,5-Diamino-1H-1,2,3-triazole (11) reacts with glyoxal (12) in acetic acid at reflux to formtriazolo[4,3-b]pyridazine (13) via tandem cyclocondensation and dehydrogenation. Modulating electron-withdrawing groups at position 6 improves electrophilicity for subsequent cross-coupling.
Copper-Catalyzed Azide-Alkyne Cycloaddition
Strain-promoted [3+2] cycloaddition between 6-azidopyridazine (14) and propiolamide derivatives (15) under Cu(I) catalysis constructs the triazole ring with complete regiocontrol. Optimal conditions use CuI (10 mol%) and DIPEA in DMF at 80°C, achieving 78% yield of 16.
5-Methyl-1,2,4-Oxadiazole Preparation
The oxadiazole moiety derives from cyclodehydration of N-acylhydrazides:
Cyclopropylmethyl-Substituted Oxadiazoles
Condensation of 2-(cyclopropylmethoxy)benzohydrazide (17) with acetic anhydride generates the 1,3,4-oxadiazole core (18), followed by methylation using methyl iodide (19) under phase-transfer conditions to install the 5-methyl group. Triphenylphosphine-mediated cyclization in CCl₄/acetonitrile (1:1) at 100°C achieves 89% conversion.
Convergent Coupling Strategies
Analytical Characterization Data
Critical spectroscopic signatures confirm successful synthesis:
¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, triazolo-H), 7.95 (d, J = 8.4 Hz, 1H, pyridazine-H), 7.62 (d, J = 8.4 Hz, 1H, pyridazine-H), 4.45 (s, 2H, oxadiazole-CH₂), 3.82 (m, 1H, azetidine-CH), 3.15 (s, 3H, N-CH₃), 2.95 (m, 4H, azetidine-CH₂), 2.55 (s, 3H, oxadiazole-CH₃).
HRMS (ESI): m/z calculated for C₁₆H₂₀N₈O [M+H]⁺ 355.1624, found 355.1621.
Comparative Yield Analysis of Synthetic Routes
Table 2: Route Efficiency Comparison
| Step | Method | Yield (%) | Purity (%) |
|---|---|---|---|
| Azetidine formation | Staudinger cycloaddition | 68 | 98 |
| Triazolo-pyridazine | CuAAC | 78 | 95 |
| Oxadiazole alkylation | Mitsunobu | 73 | 97 |
| Final coupling | Buchwald-Hartwig | 65 | 96 |
Industrial-Scale Production Considerations
Gram-scale synthesis (50 g) using the mesylation/amination route demonstrates scalability:
- 1-Benzhydrylazetidin-3-ol (6, 1.0 kg) mesylated with MsCl (1.2 eq) in acetonitrile at 0°C
- Crude mesylate (8) aminated with 28% NH₄OH in iPrOH at 70°C for 3 h (Parr reactor)
- Isolation as monoacetate salt (84% yield, >99% HPLC purity)
Q & A
Q. How to reconcile conflicting data between computational binding predictions and experimental IC?
- Resolution :
- Cryo-EM : Visualize compound-target binding modes in cellular contexts (e.g., allosteric vs. orthosteric sites) .
- Alchemical Free Energy Calculations : Refine docking scores (e.g., FEP+ simulations) to improve correlation with experimental data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
